molecular formula C17H27NO B14647228 1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one CAS No. 53207-39-9

1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one

Cat. No.: B14647228
CAS No.: 53207-39-9
M. Wt: 261.4 g/mol
InChI Key: AHYQKTPQRNBBCK-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one is an organic compound that features a tert-butyl group, a dimethylamino group, and a ketone functional group

Preparation Methods

The synthesis of 1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one typically involves the reaction of 4-tert-butylbenzaldehyde with dimethylamine and acetone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group may influence the compound’s binding affinity and selectivity, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:

    4-tert-Butylacetophenone: Similar in structure but lacks the dimethylamino group.

    4-tert-Butylbenzaldehyde: Precursor in the synthesis of the target compound.

    N,N-Dimethyl-4-tert-butylbenzamide: Contains a similar tert-butyl group but different functional groups

Properties

CAS No.

53207-39-9

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C17H27NO/c1-16(2,3)14-10-8-13(9-11-14)15(19)17(4,5)12-18(6)7/h8-11H,12H2,1-7H3

InChI Key

AHYQKTPQRNBBCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C(C)(C)CN(C)C

Origin of Product

United States

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